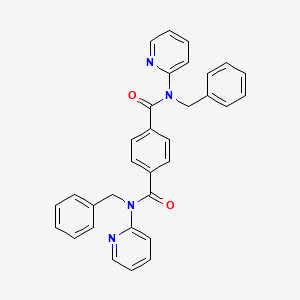![molecular formula C21H16ClN3O3 B11636294 (5Z)-1-(4-chlorophenyl)-5-[(2,5-dimethyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11636294.png)
(5Z)-1-(4-chlorophenyl)-5-[(2,5-dimethyl-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (5Z)-1-(4-clorofenil)-5-[(2,5-dimetil-1H-indol-3-il)metiliden]-1,3-diazinano-2,4,6-triona es una molécula orgánica sintética caracterizada por su estructura compleja, que incluye un grupo clorofenilo, una porción de indol y un núcleo de diazinano triona
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5Z)-1-(4-clorofenil)-5-[(2,5-dimetil-1H-indol-3-il)metiliden]-1,3-diazinano-2,4,6-triona generalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común incluye:
Formación de la porción de indol: Comenzando con 2,5-dimetil anilina, el anillo de indol se construye a través de una síntesis de indol de Fischer, que involucra la reacción con una cetona en condiciones ácidas.
Introducción del grupo clorofenilo: El grupo clorofenilo se introduce mediante una reacción de sustitución aromática nucleófila, donde un compuesto aromático clorado adecuado reacciona con un nucleófilo.
Formación del núcleo de diazinano triona: El núcleo de diazinano triona se sintetiza mediante una reacción de ciclización que involucra derivados de urea y aldehídos o cetonas apropiados.
Acoplamiento final: El paso final implica acoplar la porción de indol con el núcleo de diazinano triona en condiciones básicas para formar el compuesto deseado.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética anterior para garantizar un alto rendimiento y pureza. Esto incluye el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción, y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en la porción de indol, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo en el núcleo de diazinano triona, convirtiéndolos potencialmente en grupos hidroxilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden usar en condiciones básicas para sustituir el átomo de cloro en el grupo clorofenilo.
Productos principales
Oxidación: Derivados de indol oxidados.
Reducción: Derivados de diazinano triona reducidos.
Sustitución: Derivados de clorofenilo sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y vías.
Biología
En la investigación biológica, se estudia el compuesto por su potencial como molécula bioactiva. Sus características estructurales sugieren que podría interactuar con varios objetivos biológicos, lo que lo convierte en un candidato para el descubrimiento de fármacos.
Medicina
En la química medicinal, se investiga el compuesto por sus posibles propiedades terapéuticas. Puede exhibir actividad contra ciertas enfermedades, lo que lo convierte en un compuesto líder para el desarrollo de nuevos fármacos.
Industria
En el sector industrial, el compuesto podría utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de (5Z)-1-(4-clorofenil)-5-[(2,5-dimetil-1H-indol-3-il)metiliden]-1,3-diazinano-2,4,6-triona implica su interacción con objetivos moleculares como enzimas o receptores. La porción de indol puede imitar sustratos naturales, permitiendo que el compuesto se una a los sitios activos y module las vías biológicas. El grupo clorofenilo puede mejorar la afinidad de unión a través de interacciones hidrofóbicas, mientras que el núcleo de diazinano triona puede participar en enlaces de hidrógeno y otras interacciones.
Comparación Con Compuestos Similares
Compuestos similares
(5Z)-1-(4-bromofenil)-5-[(2,5-dimetil-1H-indol-3-il)metiliden]-1,3-diazinano-2,4,6-triona: Estructura similar con un átomo de bromo en lugar de cloro.
(5Z)-1-(4-metilfenil)-5-[(2,5-dimetil-1H-indol-3-il)metiliden]-1,3-diazinano-2,4,6-triona: Estructura similar con un grupo metilo en lugar de cloro.
Singularidad
La singularidad de (5Z)-1-(4-clorofenil)-5-[(2,5-dimetil-1H-indol-3-il)metiliden]-1,3-diazinano-2,4,6-triona radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. La presencia del grupo clorofenilo puede influir en la reactividad y las características de unión del compuesto, lo que lo convierte en una molécula valiosa para diversas aplicaciones.
Propiedades
Fórmula molecular |
C21H16ClN3O3 |
|---|---|
Peso molecular |
393.8 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-5-[(E)-(2,5-dimethylindol-3-ylidene)methyl]-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C21H16ClN3O3/c1-11-3-8-18-16(9-11)15(12(2)23-18)10-17-19(26)24-21(28)25(20(17)27)14-6-4-13(22)5-7-14/h3-10,27H,1-2H3,(H,24,26,28)/b15-10- |
Clave InChI |
MBYRVSWOAHYOPE-GDNBJRDFSA-N |
SMILES isomérico |
CC1=CC\2=C(C=C1)N=C(/C2=C/C3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)Cl)O)C |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(C2=CC3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)Cl)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-1-[(2,3,5,6-tetramethylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11636216.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11636222.png)

![2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11636236.png)
![2-methyl-3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B11636240.png)
![7-[(4-ethenylbenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one](/img/structure/B11636254.png)
![2-[(E)-(5-cyano-2,6-dihydroxy-4-methylpyridin-3-yl)diazenyl]benzoic acid](/img/structure/B11636260.png)
![(6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636268.png)

![(5E)-5-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1-(2-phenylethyl)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11636281.png)

![3,4-dimethoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11636285.png)
![5-(4-chlorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11636289.png)
![(2Z)-3-amino-3-(benzylamino)-2-[(Z)-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)methyl]prop-2-enenitrile](/img/structure/B11636297.png)
